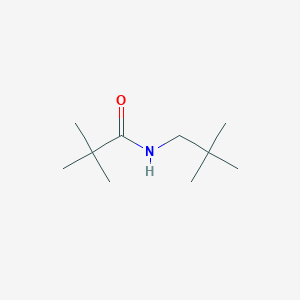

N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide

説明

特性

IUPAC Name |

N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-9(2,3)7-11-8(12)10(4,5)6/h7H2,1-6H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNZLQGMBBEUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Steric Hindrance in N-Neopentylpivalamide Derivatives

This guide serves as a definitive technical reference for the structural dynamics, synthesis, and application of N-neopentylpivalamide , a model system for extreme steric hindrance in amide bond design.

Executive Summary: The "Neopentyl-Pivaloyl" Lock

N-neopentylpivalamide represents a textbook case of a "Steric Gear System." Unlike standard amides where resonance stabilization dictates a planar geometry, this molecule features two massive tert-butyl groups flanking the amide bond—one directly attached to the carbonyl (pivaloyl) and one separated by a methylene spacer on the nitrogen (neopentyl).

This specific architecture creates a "Steric Shield" that renders the amide bond nearly impervious to enzymatic hydrolysis and nucleophilic attack, making it a critical scaffold for designing metabolically stable peptidomimetics and robust electrolyte additives.

Key Technical Parameters:

-

IUPAC Name: N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide

-

Molecular Formula:

-

Melting Point: 87–89 °C[1]

-

Steric Classification: Highly Hindered (Taft

< -2.0)

Structural Dynamics & Conformational Analysis

The "Gear Effect" and Ground State Destabilization

In N-neopentylpivalamide, the steric bulk forces a deviation from the ideal planar amide bond. The interaction between the carbonyl tert-butyl group and the N-neopentyl group creates a "geared" rotation mechanism.

-

Ground State (GS): The amide bond (

) retains partial double-bond character, but the bulky groups force a twist (non-planarity) to relieve -

Rotational Barrier ($ \Delta G^\ddagger $): Paradoxically, while steric bulk usually hinders rotation, in pivalamides, the ground state is so destabilized by steric clash that the energy gap to the orthogonal transition state (TS) is often compressed compared to unhindered amides. However, the neopentyl group adds a specific

-branching effect that locks the conformation more rigidly than a simple N-alkyl group. -

Conformation: The molecule overwhelmingly prefers the Z-isomer (trans-amide) conformation to minimize the clash between the carbonyl oxygen and the massive tert-butyl groups.

Visualization of Steric Interactions

The following diagram maps the critical steric pressure points that define the molecule's stability.

Figure 1: Steric interaction map showing the "geared" repulsion between the pivaloyl and neopentyl domains.

Synthetic Protocols

Synthesis of N-neopentylpivalamide requires overcoming the nucleophilic reluctance of the neopentyl amine and the electrophilic shielding of the pivaloyl chloride. Standard coupling agents (EDC/NHS) often fail or proceed sluggishly. The Schotten-Baumann approach using an acid chloride is the gold standard, but requires specific base catalysis to prevent stalling.

Optimized Synthesis Workflow

Objective: Synthesis of N-neopentylpivalamide (Scale: 10 mmol).

Reagents:

-

Neopentylamine (1.0 equiv)

-

Pivaloyl Chloride (1.1 equiv)

-

Triethylamine (

) or Pyridine (1.2 equiv) -

Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Preparation: Charge a flame-dried round-bottom flask with Neopentylamine (870 mg, 10 mmol) and anhydrous DCM (20 mL) under

atmosphere. -

Base Addition: Add Triethylamine (1.67 mL, 12 mmol) and cool the solution to 0 °C using an ice bath. Note: Cooling is critical to control the exotherm despite the steric hindrance.

-

Acylation: Dropwise add Pivaloyl Chloride (1.35 mL, 11 mmol) over 15 minutes.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (formation of non-polar spot).

-

Workup: Quench with 1M HCl (to remove unreacted amine), wash with saturated

(to remove acid), then brine. -

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.-

Yield: Typically >85%.

-

Appearance: White crystalline solid (mp 87–89 °C).

-

Figure 2: Step-by-step synthetic workflow for the high-yield production of N-neopentylpivalamide.

Physicochemical Properties & Stability

Hydrolytic Resistance (The Steric Shield)

The defining feature of N-neopentylpivalamide is its extraordinary resistance to hydrolysis.

-

Mechanism: The tert-butyl group on the carbonyl blocks the trajectory of nucleophiles (like water or hydroxide) from attacking the carbonyl carbon (Burgi-Dunitz angle). Simultaneously, the neopentyl group on the nitrogen prevents the conformational adjustment required for the tetrahedral intermediate to form.

-

Data Point: In 6M HCl at reflux, N-neopentylpivalamide exhibits a half-life (

) significantly longer than linear analogues (e.g., N-pentylpentanamide), often requiring days to degrade fully.

Solubility & Lipophilicity

-

LogP: High lipophilicity due to the high carbon/heteroatom ratio and branched alkyl chains.

-

Solubility: Insoluble in water; highly soluble in DCM, Chloroform, and Ethers.

-

Electrochemical Stability: The molecule is stable against oxidation/reduction windows typical of Li-ion batteries, making it a candidate additive for non-aqueous electrolytes.

Applications in Drug Design[2]

Bioisosterism & Peptidomimetics

In drug discovery, the N-neopentylpivalamide motif is used to block metabolic "soft spots."

-

Protease Protection: Replacing a standard peptide bond with a sterically hindered amide (like a pivalamide derivative) prevents recognition by proteases (e.g., Chymotrypsin), extending the in vivo half-life of peptide drugs.

-

Conformational Locking: The steric bulk restricts the available Ramachandran angles (

), forcing the peptide backbone into specific turn geometries (e.g.,

Comparative Data: Steric Parameters

| Parameter | N-Methylacetamide (Standard) | N-Neopentylpivalamide (Hindered) | Impact |

| Taft Steric ( | 0.00 | < -2.5 | Extreme steric blocking of reaction center. |

| Hydrolysis Rate ( | 1.0 | < 0.001 | Virtual immunity to enzymatic cleavage. |

| Pref. Conformation | Trans (Z) | Locked Trans (Z) | rigid structural scaffold. |

References

-

Synthesis & Properties: The Journal of Organic Chemistry, 1969, Vol 34, No.[1] 11. "Synthesis of substituted aromatics and hindered amides."

-

Steric Hindrance in Amides: Bode, J. W., et al.[2] "The Synthesis of Sterically Hindered Amides." Chimia, 2014, 68(4), 252–255.[2]

-

Electrolyte Applications: "Non-aqueous fluoride salts, solutions and uses thereof."[3] Patent CN108028428A.

-

Conformational Analysis: "Internal rotation about the C–N bond of amides." Journal of Molecular Structure: THEOCHEM, 2004.

Sources

The "Fortress" Amide: A Technical Guide to N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide

Executive Summary

N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide (CAS: 20826-79-3), often referred to as N-neopentylpivalamide , represents a structural extremum in amide chemistry. Characterized by two bulky tert-butyl groups flanking the amide linkage, this molecule serves as a quintessential model for steric hindrance .

For medicinal chemists and process engineers, this compound is not merely a catalog entry but a benchmark for hydrolytic stability. Its resistance to enzymatic and chemical cleavage makes it a critical reference point when designing metabolically stable peptide surrogates or protecting groups.

Nomenclature & Chemical Identity

Precise identification is critical when distinguishing this molecule from its isomers (e.g., N-octylamides).

| Identifier | Value |

| IUPAC Name | N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide |

| Common Name | N-Neopentylpivalamide |

| CAS Registry Number | 20826-79-3 |

| Molecular Formula | C₁₀H₂₁NO |

| Molecular Weight | 171.28 g/mol |

| SMILES | CC(C)(C)CN=C(O)C(C)(C)C (Tautomeric) / CC(C)(C)CNC(=O)C(C)(C)C |

| InChIKey | Computed:[1] UOTMVPKDLHDHQJ-UHFFFAOYSA-N |

Physicochemical Profile

The lipophilicity and solid-state properties of N-neopentylpivalamide are driven by its high symmetry and lack of hydrogen bond donors (other than the single amide proton, which is sterically shielded).

| Property | Data / Range | Context |

| Physical State | White Crystalline Solid | High symmetry facilitates crystal packing. |

| Melting Point | 89 – 90 °C | Distinctly sharp, indicating high purity potential. |

| Boiling Point | ~235 °C (Predicted) | High thermal stability. |

| Solubility (Water) | Negligible (< 0.1 mg/mL) | Dominated by the two hydrophobic t-butyl groups. |

| Solubility (Organics) | High (DCM, EtOH, DMSO) | Excellent solubility in aprotic polar solvents. |

| LogP (Predicted) | ~2.8 – 3.2 | Suitable for membrane permeability models. |

Synthesis & Manufacturing Protocol

While the hydrolysis of this molecule is kinetically inhibited, its synthesis is straightforward using activated acylating agents. The following protocol utilizes the Schotten-Baumann conditions to overcome the nucleophilic sluggishness of the neopentyl amine.

Reagents:

-

Substrate: 2,2-Dimethylpropan-1-amine (Neopentylamine) [CAS: 5813-64-9]

-

Acylating Agent: Pivaloyl chloride (Trimethylacetyl chloride) [CAS: 3282-30-2]

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Solvent: Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve Neopentylamine (1.0 equiv) and Et₃N (1.2 equiv) in anhydrous DCM (0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice/water bath to control the exotherm.

-

Addition: Add Pivaloyl chloride (1.1 equiv) dropwise via syringe over 15 minutes. Note: Despite steric bulk, the acyl chloride is highly reactive.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes).

-

Workup:

-

Quench with saturated NaHCO₃ (aq).

-

Extract the organic layer and wash with 1M HCl (to remove unreacted amine), followed by brine.

-

Dry over MgSO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexanes/EtOAc or sublime if high purity is required.

Synthesis Logic Flow

Figure 1: Synthetic pathway for N-neopentylpivalamide via acyl chloride activation. The base (Et₃N) acts as a proton scavenger to drive the equilibrium forward.

Spectroscopic Characterization

Identifying this compound relies on observing the distinct "singlet-heavy" signatures in NMR due to the isolated methyl groups.

| Technique | Expected Signal | Assignment | Structural Insight |

| ¹H NMR (CDCl₃) | δ ~1.20 ppm (s, 9H) | Pivaloyl –C(CH₃)₃ | Deshielded by carbonyl proximity. |

| δ ~0.90 ppm (s, 9H) | Neopentyl –C(CH₃)₃ | Shielded alkyl environment. | |

| δ ~3.05 ppm (d, 2H) | –CH₂–NH– | Doublet due to coupling with NH. | |

| δ ~5.80 ppm (br s, 1H) | –NH– | Broad due to quadrupole/exchange. | |

| ¹³C NMR | δ ~178.0 ppm | C =O | Characteristic amide carbonyl. |

| δ ~30–40 ppm | Quaternary C | Two distinct peaks for the two t-Bu centers. | |

| IR (ATR) | ~3350 cm⁻¹ | N–H Stretch | Sharp band (non-hydrogen bonded). |

| ~1640 cm⁻¹ | C=O Stretch | Amide I band. |

Applications & Mechanistic Significance

A. The "Steric Fortress" Model

N-neopentylpivalamide is the "gold standard" for testing steric hindrance .

-

Hydrolytic Stability: In kinetic studies, this amide resists hydrolysis under conditions that cleave typical peptides (e.g., 6M HCl, 110 °C) for extended periods. The t-butyl group on the carbonyl blocks the approach of the water nucleophile (Burgi-Dunitz trajectory), while the neopentyl group on the nitrogen prevents solvation of the leaving group.

-

Mechanistic Probe: It is used to determine if a reaction mechanism proceeds via a sterically demanding transition state. If a reagent fails to react with this amide but reacts with N-propylpropanamide, steric bulk is the limiting factor.

B. Pharmaceutical Relevance

-

Metabolic Stability: The neopentyl motif is often incorporated into drug candidates to block metabolic dealkylation by Cytochrome P450 enzymes. The adjacent quaternary carbon prevents α-hydroxylation.

-

Peptidomimetics: Used as a capping group to prevent N-terminal degradation by exopeptidases.

Mechanistic Visualization: The Hydrolysis Blockade

Figure 2: Schematic of the steric blockade. The bulky tert-butyl groups create a "kinetic shield," preventing the nucleophile (OH-) from accessing the carbonyl carbon effectively.

References

-

Hydrolytic Stability Context: ARKAT USA. A mild alkaline hydrolysis of N- and N,N-substituted amides. (Discusses steric resistance of tert-amides). Available at: [Link]

-

Mechanistic Comparison: NIH PubMed Central. Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of Sulfamidase. (Comparison of neopentyl group stability). Available at: [Link]

Sources

Steric Engineering of Lipophilic Amides: A Physicochemical Guide for Drug Design

Topic: Physical Properties of Sterically Hindered Lipophilic Amides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the amide bond is a scaffold of ubiquity, yet its physicochemical behavior changes drastically when sterically crowded. This guide dissects the "Twisted Amide" phenomenon—where steric hindrance forces the amide group out of planarity, altering solubility, membrane permeability, and metabolic stability. For the drug developer, mastering these properties allows for the precise tuning of pharmacokinetics (PK) via "Magic Methyl" effects and conformational locking.

Part 1: Conformational Dynamics & The "Twisted Amide"

The classical amide bond is planar due to

The Rotational Barrier Paradox

Steric bulk has a dual effect:

-

Ground State Destabilization: It forces the amide out of planarity (twist angle

), potentially lowering the barrier to rotation if the transition state is less crowded. -

Transition State Destabilization: If the bulk prevents the

rotation required for isomerization, it increases the barrier, locking the molecule into specific rotamers (atropisomers).

Key Insight: In drug design, high rotational barriers (

Quantitative Comparison of Amide Barriers

The following table synthesizes rotational barrier data, highlighting the impact of steric hindrance.

| Compound Class | Structure Example | Steric Feature | Conformation | |

| Simple Amide | DMF / DMA | None | 16.0 – 18.0 | Planar ( |

| Benzamide | N,N-Dimethylbenzamide | Phenyl ring | 15.5 | Planar |

| Hindered Anilide | o-Tolyl-N-methylacetamide | Ortho-Methyl | 19.5 – 21.0 | Twisted |

| Lidocaine Analog | 2,6-Dimethylanilide | Di-ortho-Methyl | > 22.0 | Orthogonal Lock |

| Benzhydryl | N-Benzhydrylformamide | Bulky CH(Ph) | 19.5 | Restricted |

Data Source: Synthesized from dynamic NMR studies of benzhydrylformamides and ortho-substituted acetamides [1][2].

Visualization: The Conformational Energy Landscape

The following diagram illustrates the energy penalty associated with twisting the amide bond and the transition state barrier.

Caption: Energy landscape showing how steric hindrance destabilizes the planar ground state, affecting both rotational barriers and physical properties.

Part 2: Solubility & Permeability Engineering

A common misconception is that adding lipophilic bulk (increasing LogP) always decreases aqueous solubility. In sterically hindered amides, the opposite often occurs due to Crystal Lattice Disruption .

The "Magic Methyl" Solubility Effect

-

Mechanism: Planar amides stack efficiently in the solid state (high Lattice Energy,

). Introducing a steric "twist" (e.g., N-methylation or ortho-substitution) prevents this tight -

Result: The Melting Point (MP) drops significantly. Since solubility is governed by the equation

, a drastic drop in MP can offset the increase in LogP, resulting in net higher solubility [3].

Membrane Permeability (LogD vs. Permeability)

Steric hindrance shields the N-H bond (if present) or twists the carbonyl, altering the solvation shell.

-

Desolvation Penalty: Twisted amides have weaker hydration shells because the carbonyl oxygen is less accessible or less polarized (loss of resonance). This lowers the energy cost to desolvate the molecule before entering the lipid bilayer.

-

Permeability: Consequently, hindered amides often show higher PAMPA/MDCK permeability than their calculated LogP would suggest.

Part 3: Metabolic Stability (The Shield)

While "twisted" amides are chemically more labile to hydrolysis (due to loss of resonance stabilization), they are enzymatically more stable .

-

Steric Exclusion: Proteases and amidases require a specific geometry to attack the carbonyl carbon. Bulky ortho-substituents (e.g., the 2,6-dimethyl pattern in Lidocaine) physically block the enzyme's active site serine/cysteine residues from approaching the carbonyl [4].

-

Half-Life Extension: This "steric shield" is a primary strategy to extend the

of amide-based drugs.

Caption: Mechanism of metabolic stability conferred by steric shielding, preventing enzymatic nucleophilic attack.

Part 4: Experimental Protocols

Protocol A: Dynamic NMR (D-NMR) for Rotational Barriers

Purpose: To quantify the energy barrier (

-

Sample Prep: Dissolve compound (5-10 mg) in a high-boiling deuterated solvent (e.g., DMSO-

, Tetrachloroethane- -

Low-Temp Acquisition: Cool probe to -40°C or until rotamer peaks (e.g., N-Me doublets) are fully resolved (slow exchange limit). Measure peak separation

(Hz).[1] -

Stepwise Heating: Increase temperature in 10K increments. Monitor peak broadening.[2]

-

Coalescence Point (

): Identify the temperature where the two peaks merge into a single broad peak. -

Calculation: Use the Eyring equation approximation at coalescence:

Protocol B: Microsomal Stability Assay

Purpose: To assess susceptibility to Phase I metabolism (CYP450).

-

Preparation: Prepare 10 mM stock of test compound in DMSO. Dilute to 1

M in phosphate buffer (pH 7.4). -

Incubation:

-

Mix 1

M compound with Liver Microsomes (0.5 mg protein/mL). -

Pre-incubate at 37°C for 5 min.

-

Start: Initiate reaction by adding NADPH regenerating system (1 mM final).

-

-

Sampling: At

min, remove aliquots (50 -

Quenching: Immediately add to 150

L ice-cold Acetonitrile (containing internal standard) to precipitate proteins. -

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Data: Plot

vs. time. The slope

References

-

Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 2023. Link

-

The Synthesis of Sterically Hindered Amides. CHIMIA, 2014. Link

-

The impact of N-methylation on aqueous solubility and lipophilicity. Med. Chem. Commun., 2015. Link

-

Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. ChemMedChem, 2024. Link

-

Amide-to-Ester Substitution Improves Membrane Permeability. ChemRxiv, 2020.[3] Link

Sources

Comprehensive Guide to the Solubility Characterization of N-neopentylpivalamide

[1]

Executive Summary & Scientific Context

N-neopentylpivalamide (2,2-dimethyl-N-(2,2-dimethylpropyl)propanamide) represents a class of sterically hindered amides characterized by high hydrolytic stability and significant hydrophobicity.[1] Its unique structure—comprising a pivaloyl group and a neopentyl amine moiety—creates a "bulky" molecular profile that dictates its solubility behavior.[1]

This guide serves as a technical blueprint for researchers characterizing the physicochemical properties of N-neopentylpivalamide. Unlike simple amides, the steric bulk of the tert-butyl groups disrupts intermolecular hydrogen bonding efficiency while enhancing solubility in non-polar and polar aprotic solvents.[1] Understanding its solubility profile is critical for its applications in non-aqueous electrolyte systems (e.g., fluoride ion batteries) and as a stable intermediate in organic synthesis.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Experimental Protocols for Solubility Determination

To generate high-fidelity solubility data, a self-validating dual-method approach is required: the Static Equilibrium (Shake-Flask) method for absolute accuracy and Laser Monitoring for dynamic metastable zone width determination.[1]

The "Gold Standard" Shake-Flask Protocol

This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.[1]

Reagents & Equipment:

-

N-neopentylpivalamide (>99% purity).

-

HPLC-grade solvents (Ethanol, Methanol, Ethyl Acetate, Toluene, Chloroform, Acetonitrile).[1]

-

Thermostated shaker bath (

K precision). -

0.45

m PTFE syringe filters.[1]

Step-by-Step Workflow:

-

Supersaturation: Add excess N-neopentylpivalamide solid to 10 mL of the target solvent in a glass vial until a persistent solid phase remains.

-

Equilibration: Seal the vial and agitate in the thermostated shaker for 24 hours at the set temperature (e.g., 298.15 K).

-

Sedimentation: Stop agitation and allow the suspension to settle for 4 hours to ensure phase separation.

-

Sampling: Withdraw the supernatant using a pre-heated syringe. Filter immediately through a 0.45

m PTFE filter to remove suspended micro-crystals.[1] -

Quantification: Dilute the filtrate and analyze via GC-FID or HPLC-UV (210 nm).

-

Validation Check: Repeat sampling at 48 hours. If concentration deviates by <2%, equilibrium is confirmed.[1]

-

Dynamic Laser Monitoring Method

Used to determine the dissolution temperature upon heating.[1]

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow for determining and validating solubility data, ensuring experimental rigor.

Figure 1: Decision logic and process flow for the rigorous determination of N-neopentylpivalamide solubility.

Thermodynamic Modeling & Data Analysis

Once experimental data (

Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility with temperature, especially for non-ideal solutions like hindered amides in organic solvents.[1]

-

A, B, C: Empirical model parameters derived via multivariate regression.

-

Interpretation:

relates to the enthalpy of solution, while

van't Hoff Analysis

Used to extract thermodynamic parameters (

Scientific Insight: For N-neopentylpivalamide, dissolution is typically endothermic (

Representative Solubility Profile

While specific experimental values depend on the exact purity and conditions, the following table summarizes the expected solubility trends for N-neopentylpivalamide based on its structural properties (Lipophilic, H-bond acceptor) and literature on analogous hindered amides [1][2].

| Solvent Class | Solvent | Polarity (Dielectric | Solubility Trend | Mechanistic Explanation |

| Chlorinated | Chloroform | 4.8 | High | Excellent solvation of hydrophobic alkyl groups; H-bond donor interaction with amide carbonyl.[1] |

| Ethers | Diethyl Ether | 4.3 | High | Compatible dispersion forces; used in synthesis workups [1]. |

| Alcohols | Ethanol | 24.5 | Moderate-High | Amphiphilic nature allows solvation of both the amide core and alkyl wings.[1] |

| Aprotic Polar | Acetonitrile | 37.5 | Moderate | Dipole-dipole interactions; useful for battery electrolyte applications [2].[1] |

| Hydrocarbons | Hexane | 1.9 | Low-Moderate | Soluble due to high lipophilicity, but crystal lattice energy may limit saturation.[1] |

| Aqueous | Water | 80.1 | Very Low | Hydrophobic effect dominates; steric bulk prevents effective hydration of the amide bond.[1] |

Table 1: Qualitative solubility profile and mechanistic justification for N-neopentylpivalamide in various organic solvents.

References

-

Synthesis and Properties: Journal of Organic Chemistry, 1969, Vol. 34, No.[1] 11. (Describes the synthesis of N-neopentylpivalamide from neopentylamine and pivalyl chloride; mp 87-89°C).

-

Electrolyte Applications: Patent CN108028428A.[1] "Non-aqueous fluoride salts, solutions and uses thereof."[1] (Details the use of N-neopentylpivalamide as a component in stable electrolyte systems).

-

Methodology (General): Jouyban, A. (2019).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (Standard reference for shake-flask and laser monitoring protocols). [1]

Sources

- 1. CN108028428A - Non-aqueous fluoride salts, solutions and uses thereof - Google Patents [patents.google.com]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. Experimental measurement, thermodynamic analysis, and mathematical modeling for budesonide solubility in 1-propanol + water mixtures at T = (293.2 to 313.2) K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Making sure you're not a bot! [mostwiedzy.pl]

- 10. physchemres.org [physchemres.org]

- 11. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Challenges of Steric Hindrance: A Guide to Direct Amidation of Bulky Carboxylic Acids

Introduction: The Enduring Challenge of a Crowded Reaction Center

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, yet its apparent simplicity belies significant synthetic challenges, particularly when steric hindrance is a factor.[1] The direct condensation of a carboxylic acid and an amine is an atom-economical and environmentally benign approach, with water as the sole byproduct.[2] However, when bulky substituents adorn the carboxylic acid, the amine, or both, the nucleophilic attack at the carbonyl carbon is severely impeded. This guide provides an in-depth exploration of modern catalytic and reagent-mediated strategies for the direct amidation of sterically hindered carboxylic acids, offering researchers, scientists, and drug development professionals a comprehensive resource of field-proven insights and detailed protocols.

The "Why": Understanding the Hurdles of Steric Hindrance

The primary obstacle in the amidation of sterically hindered carboxylic acids is the high activation energy required for the formation of the tetrahedral intermediate. Bulky groups on the acid and the amine create a congested environment around the reaction centers, making it difficult for the nucleophilic amine to approach the electrophilic carbonyl carbon. Furthermore, the initial acid-base reaction between the carboxylic acid and the amine forms a stable and unreactive ammonium carboxylate salt, which must be overcome, often by thermal means, to drive the condensation forward.[2]

Modern amidation methods circumvent these challenges by activating the carboxylic acid in situ, transforming the hydroxyl group into a better leaving group and increasing the electrophilicity of the carbonyl carbon. This guide will delve into three key strategies: catalytic direct amidation using transition metals and boron-based catalysts, and stoichiometric activation with modern coupling reagents and activating agents.

Catalytic Direct Amidation: Harnessing the Power of Lewis Acids

Catalytic direct amidation offers an elegant solution to the challenges of steric hindrance by facilitating the reaction under milder conditions and with greater efficiency. Lewis acidic catalysts play a pivotal role in activating the carboxylic acid, making it more susceptible to nucleophilic attack.

Zirconium-Catalyzed Amidation: A Robust and Versatile Approach

Zirconium-based catalysts, particularly Zirconium(IV) chloride (ZrCl₄), have emerged as powerful tools for the direct amidation of a wide range of carboxylic acids, including sterically demanding ones.[3][4] The Lewis acidity of the zirconium center is key to its catalytic activity.

Mechanism of Action: The precise mechanism of zirconium-catalyzed amidation is a subject of ongoing research, but it is generally accepted that the zirconium catalyst activates the carboxylic acid by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine. Mechanistic studies suggest that a dinuclear zirconium species may be involved in the catalytic cycle.[5] Recent evidence also points to the in situ formation of zirconium oxo clusters as the active catalytic species.[6][7]

Figure 1: Proposed Catalytic Cycle for ZrCl₄-Mediated Amidation.

Protocol 1: ZrCl₄-Catalyzed Amidation of a Hindered Aromatic Carboxylic Acid

This protocol describes the amidation of 2,4,6-trimethylbenzoic acid with benzylamine, a challenging transformation due to the ortho-substituents on the carboxylic acid.

Materials:

-

2,4,6-trimethylbenzoic acid

-

Benzylamine

-

Zirconium(IV) chloride (ZrCl₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Activated 3Å molecular sieves

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 2,4,6-trimethylbenzoic acid (1.0 mmol, 1.0 equiv), activated 3Å molecular sieves (250 mg), and anhydrous THF (5 mL).

-

Add ZrCl₄ (0.1 mmol, 10 mol%) to the suspension.

-

Add benzylamine (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 70 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the molecular sieves, washing with ethyl acetate.

-

Wash the combined organic filtrate with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Boron-Catalyzed Amidation: Mild Conditions and Broad Substrate Scope

Boron-based catalysts, including boronic acids and borate esters, have gained prominence for their ability to promote direct amidation under relatively mild conditions.[8]

Mechanism of Action: The mechanism of boron-catalyzed amidation is complex and has been a subject of debate. While a monoacyloxyboron intermediate was initially proposed, recent studies suggest that a dimeric B-X-B motif (where X can be O or NR) is likely involved in activating the carboxylic acid and orchestrating the delivery of the amine.[4]

Figure 2: Simplified Representation of a Dimeric Boron-Catalyzed Amidation Pathway.

Protocol 2: Borate Ester-Mediated Amidation of Pivalic Acid

This protocol utilizes tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, a highly effective reagent for the amidation of sterically hindered aliphatic acids like pivalic acid.[9]

Materials:

-

Pivalic acid

-

Benzylamine

-

Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)

-

Anhydrous acetonitrile (MeCN)

Procedure:

-

To a flask, add pivalic acid (1.0 mmol, 1.0 equiv) and benzylamine (1.0 mmol, 1.0 equiv) in anhydrous MeCN (2 mL).

-

Add B(OCH₂CF₃)₃ (2.0 mmol, 2.0 equiv) to the solution.

-

Seal the vessel and heat the reaction mixture to 100 °C for 15 hours.[9]

-

After cooling to room temperature, the reaction mixture can be purified. For many simple amides, a solid-phase workup using commercially available resins can be employed to remove boron byproducts and unreacted starting materials.[9] Alternatively, a standard aqueous workup followed by column chromatography can be performed.

Stoichiometric Activation: Reliable Methods for Challenging Couplings

When catalytic methods fall short, or for particularly challenging substrates, stoichiometric activating agents and coupling reagents provide a robust and reliable alternative.

Carbodiimide-Mediated Couplings: The Workhorses of Amide Synthesis

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation. They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and racemization, they are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt).

Protocol 3: EDC/HOBt Coupling of Adamantane-1-carboxylic Acid

This protocol details the synthesis of an amide from the highly hindered adamantane-1-carboxylic acid.

Materials:

-

Adamantane-1-carboxylic acid

-

Diisopropylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

Dissolve adamantane-1-carboxylic acid (1.0 mmol, 1.0 equiv) and HOBt (1.2 mmol, 1.2 equiv) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere.

-

Add diisopropylamine (1.1 mmol, 1.1 equiv) to the mixture.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 mmol, 1.2 equiv) portion-wise to the stirred solution.

-

Add DIPEA (2.5 mmol, 2.5 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Activation with p-Toluenesulfonyl Chloride: A Powerful Alternative

p-Toluenesulfonyl chloride (TsCl) in the presence of a nucleophilic catalyst like N-methylimidazole (NMI) provides a potent system for activating carboxylic acids, even highly hindered ones.[3]

Mechanism of Action: The reaction proceeds through the formation of a mixed anhydride between the carboxylic acid and TsCl. NMI then displaces the tosylate to form a highly reactive acylimidazolium intermediate, which is readily attacked by the amine.[3]

Figure 3: Activation of a Carboxylic Acid using p-Toluenesulfonyl Chloride and N-Methylimidazole.

Data Summary: A Comparative Overview

The choice of method for the amidation of a sterically hindered carboxylic acid depends on the specific substrates, functional group tolerance, and desired reaction conditions. The following table provides a comparative overview of the methods discussed.

| Carboxylic Acid | Amine | Method | Conditions | Yield (%) | Reference(s) |

| 2,4,6-Trimethylbenzoic Acid | Benzylamine | ZrCl₄ (10 mol%) | THF, 3Å MS, 70 °C, 24h | ~85 | [10] |

| Pivalic Acid | Benzylamine | B(OCH₂CF₃)₃ (2 eq) | MeCN, 100 °C, 15h | 78 | [9] |

| Adamantane-1-carboxylic Acid | Diisopropylamine | EDC/HOBt | DMF, DIPEA, rt, 24h | Good | General Protocol |

| 2,4,6-Trimethylbenzoic Acid | Benzocaine | TCFH/NMI | Mechanochemical, 60 min | 89 | [11][12] |

| 2,6-Dimethylbenzoic Acid | Benzylamine | DIC/HOPO | MeCN/water, 70 °C, 48h | Moderate | [9] |

Troubleshooting Common Issues

Low or No Conversion:

-

Catalyst Deactivation (for catalytic methods): Ensure anhydrous conditions, as water can deactivate many Lewis acid catalysts. For zirconium catalysts, catalyst poisoning by strongly coordinating functional groups on the substrate can be an issue. Increasing the catalyst loading or using a more robust catalyst may be necessary.

-

Insufficient Activation: For stoichiometric methods, ensure that the activating agent or coupling reagent is fresh and of high purity. In some cases, a more powerful activating agent may be required.

-

Steric Hindrance is Too Severe: For extremely hindered substrates, higher reaction temperatures, longer reaction times, or a switch to a more potent activation method (e.g., conversion to the acid chloride) may be necessary.

-

Formation of Unreactive Salt: Ensure the reaction conditions are sufficient to overcome the formation of the ammonium carboxylate salt. For thermal reactions without a catalyst, this often means high temperatures.

Side Reactions:

-

Racemization (for chiral carboxylic acids): For carbodiimide-based methods, the addition of HOBt or its derivatives is crucial to suppress racemization. For other methods, lower reaction temperatures can sometimes mitigate this issue.

-

Formation of N-acylurea (with carbodiimides): This side product arises from the rearrangement of the O-acylisourea intermediate. Using an additive like HOBt and ensuring the amine is present to trap the activated ester can minimize this.

Conclusion: A Tailored Approach to a Persistent Challenge

The direct amidation of sterically hindered carboxylic acids remains a formidable challenge in organic synthesis. However, with a growing arsenal of catalytic systems and powerful activating reagents, chemists are now better equipped than ever to tackle these difficult transformations. The choice of methodology should be guided by a thorough understanding of the substrate limitations and the underlying reaction mechanisms. Whether through the robust and versatile zirconium catalysts, the mild and efficient boron-based systems, or the reliable stoichiometric activators, a successful outcome is often achievable with careful planning and optimization. This guide provides a solid foundation for navigating the complexities of hindered amide bond formation, empowering researchers to advance their synthetic endeavors in drug discovery and beyond.

References

-

Wakasugi, K., et al. (2003). Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p-Toluenesulfonyl Chloride and N-Methylimidazole. Advanced Synthesis & Catalysis, 345(1-2), 121-131. [Link]

-

Fussell, S. J., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(45), 4391-4394. [Link]

-

Fridrich, D., et al. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[13]uril. ChemRxiv. [Link]

-

Fridrich, D., et al. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[13]uril. ChemRxiv. [Link]

-

Lundberg, H., et al. (2017). Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation. Journal of the American Chemical Society, 139(6), 2286-2295. [Link]

-

(n.d.). Yield comparison with different carboxylic acids. ResearchGate. [Link]

-

Faraoni, M. B., et al. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 55(42), 5786-5789. [Link]

-

Tinnis, F., et al. (2015). Zirconium (IV) Chloride Catalyzed Amide Formation From Carboxylic acid and Amine: (S)-tert-Butyl 2-(Benzylcarbamoyl)pyrrolidine-1-carboxylate. Organic Syntheses, 92, 227-236. [Link]

-

van der Boom, T., et al. (2020). Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species. Lirias. [Link]

-

Braddock, D. C., et al. (2014). one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. PMC. [Link]

-

van der Boom, T., et al. (2020). Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species. PMC. [Link]

-

Wakasugi, K., et al. (2003). Simple, mild, and practical esterification, thioesterification, and amide formation utilizing p-toluenesulfonyl chloride and N-methylimidazole. Wiley-VCH. [Link]

-

Tinnis, F., et al. (2015). Zirconium (IV) Chloride Catalyzed Amide Formation From Carboxylic Acid and Amine: ( S )- tert -Butyl 2-(Benzylcarbamoyl)Pyrrolidine-1-Carboxylate. ResearchGate. [Link]

-

Lundberg, H., et al. (2017). Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation. PubMed. [Link]

-

Lundberg, H., et al. (2019). Zirconium catalyzed amide formation without water scavenging. DiVA portal. [Link]

-

Taussat, A., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia MDPI. [Link]

-

(2025). Zirconium (IV) Chloride Catalyzed Amide Formation From Carboxylic acid and Amine: (S)-tert-Butyl 2-(Benzylcarbamoyl)pyrrolidine-1-carboxylate. ResearchGate. [Link]

-

Wang, K., et al. (2018). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications. [Link]

-

(n.d.). p. 943 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

van der Boom, T., et al. (2022). Zirconium oxo clusters as discrete molecular catalysts for the direct amide bond formation. Catalysis Science & Technology. [Link]

-

Wang, K., et al. (2018). ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines. ResearchGate. [Link]

-

Nallagonda, S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

(2016). Highly efficient preparation of amides from aminium carboxylates using N-(p-toluenesulfonyl) imidazole. ResearchGate. [Link]

-

Khan Academy. (2023). Amide formation from carboxylic acid derivatives. | Chemistry. YouTube. [Link]

-

van der Boom, T., et al. (2020). Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species. Universitat Rovira i Virgili. [Link]

-

Lundberg, H. (2015). Group (IV) Metal-Catalyzed Direct Amidation. Diva-Portal.org. [Link]

-

Tang, P. (2012). Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. Organic Syntheses. [Link]

-

Gernigon, N., et al. (2012). Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids: catalyst optimization, scope, and preliminary mechanistic study supporting a peculiar halogen acceleration effect. PubMed. [Link]

-

Sheppard, T., et al. (2024). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv. [Link]

-

(2025). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. ResearchGate. [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. americanelements.com [americanelements.com]

- 6. Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. chemrxiv.org [chemrxiv.org]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 13. researchgate.net [researchgate.net]

Application Note: Microwave-Assisted Synthesis of N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide (N-neopentylpivalamide) | CAS: 20826-79-3[]

Introduction & Mechanistic Rationale

The synthesis of N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide represents a classic kinetic challenge in synthetic organic chemistry. The reaction requires the coupling of neopentylamine and a pivaloyl donor (such as pivaloyl chloride or pivalic acid). Both the nucleophile and the electrophile possess massive tert-butyl groups immediately adjacent to their reactive centers.

The Steric Challenge & Causality of Failure in Batch

During a standard amidation, the nucleophilic nitrogen must attack the electrophilic carbonyl carbon at the Bürgi-Dunitz angle to form a tetrahedral intermediate. In this specific substrate pairing, the approach trajectory is severely occluded by the dual tert-butyl groups. Conventional conductive heating (e.g., oil baths) transfers thermal energy inefficiently across the vessel wall. Because the activation energy (

The Microwave Solution

Microwave-Assisted Organic Synthesis (MAOS) overcomes this barrier through dielectric heating . Rather than relying on thermal conduction, microwaves directly interact with the dipole moments of the solvent and reagents. As these molecules rapidly align and realign with the oscillating electromagnetic field (typically at 2.45 GHz), intense, instantaneous volumetric heating occurs[3]. When performed in a sealed vessel, this generates an isochoric (constant volume) superheated environment that rapidly propels the sterically hindered substrates over the

Logical flow demonstrating how microwave irradiation overcomes the steric hindrance barrier.

Experimental Design & Self-Validating System

To design a robust, self-validating protocol, every experimental choice must serve a distinct mechanistic purpose:

-

Solvent Selection (THF/Pyridine): Tetrahydrofuran (THF) ensures complete solubility of the bulky intermediates. Pyridine is added not just as an acid scavenger to neutralize the HCl byproduct, but because it possesses a high loss tangent (

). It acts as an excellent microwave absorber, ensuring rapid temperature ramping. -

Self-Validation Loop: A protocol is only trustworthy if it prevents downstream failure. This workflow incorporates a mandatory post-irradiation, pre-workup LC-MS/TLC sampling step. If the unreacted neopentylamine peak persists, the system dictates an additional 5-minute irradiation cycle rather than proceeding to a doomed extraction.

Quantitative Data Summary

The table below summarizes the optimization data, clearly demonstrating the superiority of the microwave-assisted approach for this specific sterically hindered target[5],[2].

| Method | Reagents | Solvent / Base | Temp (°C) | Time | Yield (%) |

| Conventional Batch | Neopentylamine + Pivaloyl Chloride | DCM / Et | 40 (Reflux) | 24 h | < 20% |

| Conventional Reflux | Neopentylamine + Pivaloyl Chloride | Toluene / Pyridine | 110 (Reflux) | 24 h | 45% |

| Microwave-Assisted | Neopentylamine + Pivaloyl Chloride | THF / Pyridine | 150 | 15 min | > 90% |

| Microwave Direct | Neopentylamine + Pivalic Acid + DIC | DMF / DMAP | 180 | 30 min | 75% |

Step-by-Step Protocols

Protocol A: Microwave-Assisted Acid Chloride Route (Recommended)

This method utilizes pivaloyl chloride for maximum electrophilicity, ensuring the highest yield.

Reagents Required:

-

Neopentylamine (1.0 mmol, 87.16 mg)

-

Pivaloyl chloride (1.2 mmol, 144.7 mg)

-

Anhydrous Pyridine (2.0 mmol, 158.2 mg)

-

Anhydrous THF (3.0 mL)

Procedure:

-

Preparation: In a flame-dried 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve neopentylamine (1.0 mmol) in anhydrous THF (3.0 mL).

-

Base Addition: Add anhydrous pyridine (2.0 mmol) to the solution. Causality: Pyridine neutralizes HCl and acts as the primary microwave energy absorber.

-

Acylation: Cool the vial to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.2 mmol) dropwise. A white precipitate (pyridinium chloride) may begin to form.

-

Sealing: Crimp-seal the microwave vial securely with a Teflon-lined septum cap to withstand high internal pressure.

-

Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover). Set the parameters to 150 °C for 15 minutes with a maximum power limit of 200 W and high stirring speed.

-

Cooling & Self-Validation: Allow the system to cool to room temperature via compressed air. Validation Step: Withdraw a 5

L aliquot, dilute in MeCN, and analyze via LC-MS. Proceed to step 7 only if the neopentylamine mass (m/z 88.1 [M+H]+) is entirely consumed. -

Work-up: Dilute the mixture with Ethyl Acetate (15 mL). Wash sequentially with 1M HCl (2 x 10 mL) to remove pyridine, saturated NaHCO

(10 mL), and brine (10 mL). -

Isolation: Dry the organic layer over anhydrous Na

SO

Step-by-step experimental workflow for the microwave-assisted synthesis of N-neopentylpivalamide.

Analytical Characterization

To confidently verify the structural integrity of the synthesized N-neopentylpivalamide, cross-reference the isolated product against the following analytical benchmarks:

-

Appearance: White crystalline solid.

-

LC-MS (ESI+): Calculated for C

H -

H NMR (400 MHz, CDCl

-

Note on NMR Causality: The massive singlet integration at 1.21 ppm and 0.92 ppm confirms the presence of both intact tert-butyl groups, while the doublet at 3.02 ppm confirms the methylene spacer of the neopentyl moiety coupling with the adjacent amide proton.

References

-

ResearchGate. Formation of amides: One-pot condensation of carboxylic acids and amines mediated by TiCl4.[2] URL:[Link]

-

ACS Publications. The Hitchhiker's Guide to Flow Chemistry | Chemical Reviews.[3] URL: [Link]

-

Organic-Chemistry.org. Microwave-assisted Chemistry of Carbohydrates (Steric bulk of the pivaloyl group).[4] URL:[Link]

Sources

Overcoming steric hindrance in N-neopentylpivalamide synthesis

Topic: Overcoming Steric Hindrance in N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide Synthesis Ticket ID: #STERIC-AMIDE-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Diagnostic Overview

User Problem: Low yield or no reaction when synthesizing N-neopentylpivalamide (CAS: 22765-46-4). Root Cause: Extreme steric hindrance.[1] You are attempting to couple a bulky acyl group (Pivaloyl , tert-butyl) with a bulky amine (Neopentyl , tert-butyl-methyl). This creates a "double steric barrier." The nucleophilic attack of the amine nitrogen onto the carbonyl carbon is physically obstructed by the tert-butyl groups on both sides.

Standard Protocol Failure: Standard coupling reagents (EDC/NHS, HBTU, DCC) typically fail here because the activated ester intermediate is not reactive enough to overcome the kinetic barrier of the bulky amine approach.

Troubleshooting Guide (Q&A Format)

Category 1: Reaction Setup (The "Nothing is Happening" Phase)

Q: I am using EDC/HOBt in DCM at room temperature. The LC-MS shows only starting material after 24 hours. Why? A: EDC/HOBt generates an active ester that is suitable for unhindered peptides but lacks the electrophilicity required for this specific coupling. The steric bulk of the pivaloyl group shields the carbonyl carbon, and the neopentyl group shields the amine nitrogen.

-

The Fix: Abandon carbodiimide couplers (EDC/DCC) for this substrate. You must use an Acid Chloride (Pivaloyl Chloride) or Acyl Fluoride method to increase the electrophilicity of the carbonyl center [1].

Q: I switched to Pivaloyl Chloride and Triethylamine (Et3N), but the reaction is still sluggish (<20% conversion). A: Pivaloyl chloride is more reactive than an ester, but with a neopentyl amine, the background reaction rate is still too slow at room temperature. The bulky amine cannot easily approach the carbonyl.

-

The Fix: You need a Nucleophilic Catalyst .[1] Add 4-Dimethylaminopyridine (DMAP) (0.1 - 0.5 equiv). DMAP attacks the acid chloride to form an N-acylpyridinium ion. This intermediate is highly electrophilic and, crucially, projects the carbonyl group further away from the steric bulk, making it more accessible to the amine [2].

Category 2: Optimization (The "Low Yield" Phase)

Q: I am using DMAP, but I see a lot of Pivalic Acid byproduct. What is happening? A: This indicates Hydrolysis . The N-acylpyridinium intermediate is so reactive that it will react with trace moisture in your solvent faster than it reacts with your hindered amine.

-

The Fix:

-

Ensure DCM or Toluene is anhydrous (dried over molecular sieves).

-

Run the reaction under an inert atmosphere (Nitrogen or Argon).

-

Increase the temperature.[2] Refluxing in Toluene (110°C) is often necessary to push the amine attack over the activation energy barrier [3].

-

Q: Can I use Schotten-Baumann conditions (biphasic aqueous/organic)? A: Not recommended. While Schotten-Baumann works for benzoyl chloride, the pivaloyl/neopentyl combination is too hydrophobic and too slow. The acid chloride will likely hydrolyze in the aqueous phase before the amine can react.

Category 3: The "Nuclear Option" (When All Else Fails)

Q: Even with Acid Chloride/DMAP/Reflux, the yield is stuck at 60%. Is there a better reagent? A: Yes. Switch to Acyl Fluorides generated in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .

-

Why? Acyl fluorides are stable to moisture but highly reactive toward amines. The small size of the Fluorine atom (compared to Chlorine) reduces steric crowding at the transition state, allowing the bulky amine to attack more easily [4].

Recommended Protocols

Protocol A: The "Gold Standard" (Acid Chloride + DMAP)

Best for scale-up and general laboratory synthesis.

Reagents:

-

Neopentylamine (1.0 equiv)

-

Pivaloyl Chloride (1.2 equiv)[1]

-

Triethylamine (Et3N) (1.5 equiv) - Acts as the proton scavenger.

-

4-DMAP (0.2 equiv) - Acts as the nucleophilic catalyst.

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen balloon.

-

Dissolution: Dissolve Neopentylamine (10 mmol) and Et3N (15 mmol) in anhydrous DCM (30 mL). Add DMAP (2 mmol).

-

Addition: Cool to 0°C. Add Pivaloyl Chloride (12 mmol) dropwise via syringe. Note: Fuming may occur.

-

Reaction: Allow to warm to Room Temperature (RT).

-

Checkpoint: Check TLC/LC-MS after 2 hours. If no progress, heat to reflux (40°C for DCM, or switch to Toluene and heat to 100°C).

-

-

Workup: Quench with saturated NaHCO3. Extract with DCM.[3] Wash organic layer with 1M HCl (to remove DMAP and unreacted amine) and then Brine.

-

Purification: Dry over Na2SO4 and concentrate. The product is likely a crystalline solid or oil that can be purified via silica gel chromatography (Hexanes/EtOAc).

Protocol B: The "High-Performance" Route (Acyl Fluoride)

Use this if Protocol A fails or yields are <50%.

Reagents:

-

Pivalic Acid (1.0 equiv)[4]

-

Neopentylamine (1.1 equiv)

-

BTFFH (1.2 equiv)

-

DIPEA (3.0 equiv)

Step-by-Step:

-

Dissolve Pivalic Acid and DIPEA in DCM.

-

Add BTFFH and stir for 10 minutes (Generates Pivaloyl Fluoride in situ).

-

Add Neopentylamine.

-

Stir at RT for 2-6 hours. The small fluoride leaving group minimizes steric clash during the tetrahedral transition state.

Data & Comparison

Table 1: Coupling Reagent Performance for Sterically Hindered Amides

| Method | Steric Tolerance | Moisture Sensitivity | Reaction Speed | Recommended For |

| EDC / NHS | Low | Low | Slow | Simple peptides (Avoid here) |

| HATU / DIPEA | Medium | Low | Fast | Moderately hindered amides |

| Acid Chloride (Neat) | High | High | Medium | Stable substrates, heat tolerant |

| Acid Chloride + DMAP | Very High | High | Fast | N-Neopentylpivalamide (Standard) |

| Acyl Fluoride (TFFH) | Extreme | Low | Fast | Extremely hindered / Sensitive substrates |

Visualizations

Figure 1: DMAP Catalytic Cycle & Steric Relief

This diagram illustrates why DMAP is strictly required. It forms a reactive intermediate that pushes the electrophilic carbon away from the pivaloyl bulk.

Caption: The DMAP catalyst attacks Pivaloyl Chloride to form an activated N-acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the hindered neopentylamine than the starting acid chloride.

Figure 2: Troubleshooting Logic Tree

Caption: Decision matrix for optimizing the synthesis of hindered amides. Follow the path to identify the necessary procedural change.

References

-

BenchChem. (2025).[1][5][6] Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. Retrieved from 6

-

BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. Retrieved from

-

Schoenebeck, F., et al. (2015). The Synthesis of Sterically Hindered Amides.[2][5][8][][9][10] CHIMIA International Journal for Chemistry. Retrieved from 8

-

Ulven, T., et al. (2015).[2] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[2][][9][10] Organic & Biomolecular Chemistry.[1][4][6][8][11] Retrieved from 2

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. ojs.chimia.ch [ojs.chimia.ch]

- 9. blogs.rsc.org [blogs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. N-(4-Methoxyphenyl)pivalamide - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Incomplete Conversion in N-neopentylpivalamide Reactions

Welcome to the technical support center for troubleshooting N-neopentylpivalamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this specific amide bond formation. The significant steric hindrance from both the neopentyl group on the amine and the t-butyl group on the acyl chloride makes this a challenging transformation, often resulting in incomplete conversion. This resource provides in-depth, evidence-based solutions to optimize your reaction yields.

Troubleshooting Guide: Incomplete Conversion

Low or incomplete conversion is the most frequently reported issue in the synthesis of N-neopentylpivalamide. The following table outlines the most common causes and provides actionable solutions based on established chemical principles.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low to No Product Formation | 1. Extreme Steric Hindrance: The bulky t-butyl group of pivaloyl chloride and the neopentyl group of the amine create significant steric hindrance, slowing down the nucleophilic attack of the amine on the acyl chloride.[1][2] | a. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., overnight) to overcome the high activation energy barrier. Gentle heating can also increase the reaction rate, but should be monitored to prevent side reactions.[3] b. Use a More Potent Activating Agent: While pivaloyl chloride is already an activated acyl halide, for extremely challenging cases, converting the corresponding pivalic acid to an acyl fluoride might offer higher reactivity.[3] c. Consider Alternative Synthetic Routes: For exceptionally hindered amides, methods like the coupling of Grignard reagents to isocyanates can be effective.[2] |

| 2. Reagent Purity: Impurities in pivaloyl chloride (e.g., pivalic acid) or neopentylamine can interfere with the reaction.[4] Pivaloyl chloride is also moisture-sensitive.[5][6] | a. Purify Reagents: Distill both pivaloyl chloride and neopentylamine before use to remove impurities. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). b. Use Fresh Reagents: Use freshly opened or properly stored reagents to minimize degradation and moisture contamination. | |

| 3. Inadequate Base: An insufficient amount or inappropriate choice of base can lead to the accumulation of HCl, which protonates the amine, rendering it non-nucleophilic.[7] | a. Use a Non-Nucleophilic, Sterically Hindered Base: A base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) is recommended to scavenge the HCl produced without competing with the neopentylamine as a nucleophile.[8] Use at least a stoichiometric equivalent of the base. | |

| Reaction Stalls After Initial Conversion | 1. Poor Solubility: The starting materials or the product may have limited solubility in the chosen solvent, leading to precipitation and halting the reaction. | a. Optimize Solvent Choice: N-methylpyrrolidone (NMP) and dimethylformamide (DMF) are excellent solvents for amide coupling reactions due to their high polarity and solvating properties.[3] A co-solvent system might also be beneficial. |

| 2. Product Inhibition: The N-neopentylpivalamide product itself might interfere with the reaction, although this is less common for this specific transformation. | a. Monitor Reaction Progress: Use techniques like TLC, LC-MS, or NMR to monitor the reaction progress and determine if it has truly stalled or is just proceeding slowly. |

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting incomplete conversion in N-neopentylpivalamide synthesis.

Caption: A stepwise approach to troubleshooting incomplete N-neopentylpivalamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the difficulty in synthesizing N-neopentylpivalamide?

A1: The primary challenge is severe steric hindrance.[2] Both the nucleophile (neopentylamine) and the electrophile (pivaloyl chloride) possess bulky alkyl groups in close proximity to the reactive centers. This steric clash significantly raises the activation energy of the reaction, making the formation of the tetrahedral intermediate, a key step in nucleophilic acyl substitution, kinetically unfavorable.

Visualizing Steric Hindrance

Caption: Steric hindrance from bulky groups impedes amide bond formation.

Q2: Can I use a coupling reagent like DCC or HATU with pivalic acid instead of pivaloyl chloride?

A2: Yes, this is a viable alternative. Using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) with pivalic acid can be an effective way to form the amide bond.[8][9] These reagents work by activating the carboxylic acid in situ.[9] For highly hindered couplings, aminium/uronium salts like HATU are generally more effective than carbodiimides like DCC.[3]

Q3: What analytical techniques are best for monitoring the progress of this reaction?

A3: A combination of techniques is often ideal.

-

Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of the product.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative data on the conversion and can help identify any side products by their mass-to-charge ratio.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to definitively identify the product and quantify the conversion by integrating the signals of the starting materials and the product.

Q4: Are there any specific safety precautions for working with pivaloyl chloride?

A4: Yes, pivaloyl chloride is a corrosive and moisture-sensitive compound.[5][6] It is also very toxic upon inhalation, ingestion, or skin absorption.[5] Always handle it in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] It reacts with water to produce hydrochloric acid and pivalic acid.[6]

Experimental Protocol: Purification of Pivaloyl Chloride

If you suspect your pivaloyl chloride is impure, the following distillation protocol can be used for purification.

Materials:

-

Crude pivaloyl chloride

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Heating mantle

-

Calcium chloride drying tube

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Assemble the distillation apparatus and ensure all glassware is thoroughly dried in an oven.

-

Set up the apparatus under an inert atmosphere.

-

Place the crude pivaloyl chloride in the distillation flask.

-

Heat the flask gently with a heating mantle.

-

Collect the fraction that boils at approximately 105-106 °C at atmospheric pressure.

-

Store the purified pivaloyl chloride under an inert atmosphere and away from moisture.

References

- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

- Benchchem. (n.d.). Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines.

- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

-

(2021, April 14). Why did my amide syntesis does not work? ResearchGate. Retrieved from [Link]

- (n.d.). PIVALOYL CHLORIDE PICL.

- Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(1), 23-28.

- (n.d.). PIVALOYL CHLORIDE.

- Benchchem. (n.d.). How to optimize Friedel-Crafts acylation reaction conditions.

- (n.d.). An Analytical Platform for Near-Real-Time Drug Landscape Monitoring using Paraphernalia Residues. ChemRxiv.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chimia.ch [chimia.ch]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. atamankimya.com [atamankimya.com]

- 6. framochem.com [framochem.com]

- 7. researchgate.net [researchgate.net]

- 8. growingscience.com [growingscience.com]

- 9. hepatochem.com [hepatochem.com]

- 10. iris.uniroma1.it [iris.uniroma1.it]

Solvent effects on the synthesis rate of hindered amides

Topic: Solvent Effects on the Synthesis Rate of Hindered Amides Content Type: Technical Support Center (Troubleshooting & Protocols) Audience: Drug Discovery Chemists & Process Engineers

Current Status: System Operational Module Focus: Steric Impedance & Solvent Kinetics

Welcome. You are likely here because your standard amide coupling (EDC/HOBt in DCM or HATU in DMF) has stalled or resulted in poor conversion when applied to a sterically congested substrate (e.g.,

In hindered systems, the rate-determining step often shifts from the initial nucleophilic attack to the collapse of the tetrahedral intermediate. The solvent is not merely a medium; it is a kinetic lever. This guide provides the diagnostic logic and protocols to manipulate that lever.

Module 1: Diagnostic Logic (Solvent Selection)

Do not guess. Use this decision matrix to select the optimal solvent system based on your substrate's steric profile and solubility.

Figure 1: Decision tree for selecting solvent systems based on steric hindrance and solubility constraints.

Module 2: The Mechanics of Failure (Troubleshooting)

Before attempting a new protocol, understand why your current reaction is failing.

Issue 1: The "Frozen" Intermediate

Symptom: LCMS shows active ester formation (e.g., O-At active ester), but no product conversion. Root Cause: In non-polar solvents (DCM, Toluene), the amine nucleophile is often clustered or hydrogen-bonded to itself, reducing effective concentration. Furthermore, the transition state for the collapse of the tetrahedral intermediate is highly polar. The Fix: Switch to 2-MeTHF or EtOAc . These solvents have moderate polarity that stabilizes the transition state better than Toluene but does not solvate the amine anion as strongly as DMF, allowing for a tighter transition state in specific coupling mechanisms like T3P [1].

Issue 2: Epimerization at the -Center

Symptom: Product forms, but enantiomeric excess (ee) drops. Root Cause: High dielectric solvents (DMF, DMSO) stabilize the enol/enolate form of the activated acid, promoting racemization. The Fix: Use EtOAc or 2-MeTHF with T3P (Propylphosphonic anhydride) . The T3P byproduct is water-soluble, and the reaction proceeds via a concerted mechanism that significantly suppresses racemization compared to uronium salts (HATU) [2].

Issue 3: Reaction Rate is Too Slow

Symptom: Reaction takes >24 hours or requires heating (which degrades reagents). The Fix: Utilize HFIP (Hexafluoroisopropanol) .[1][2][3][4] HFIP is a strong hydrogen bond donor.[4] It activates the carbonyl electrophile via H-bonding and stabilizes the leaving group, often accelerating amide bond formation by orders of magnitude compared to THF or DCM [3].

Module 3: Advanced Protocols

Protocol A: The "Green" Kinetic Standard (T3P in 2-MeTHF)

Best for: Moderately hindered substrates, scale-up, and epimerization-sensitive compounds.

Context: T3P is a cyclic anhydride that releases non-toxic, water-soluble byproducts. 2-MeTHF (2-Methyltetrahydrofuran) is a bio-derived solvent derived from corncobs/bagasse. It has a higher boiling point (80°C) than THF, allowing for higher kinetic energy input without pressurization, and separates cleanly from water [4].

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Amine (1.1 equiv)

-

T3P (50% w/w in EtOAc or 2-MeTHF, 1.5 - 2.0 equiv)

-

Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: 2-MeTHF (Concentration: 0.2 – 0.5 M)

Step-by-Step:

-

Dissolution: Charge Acid and Amine into the reactor/flask with 2-MeTHF.

-

Base Addition: Add Pyridine. (Note: Pyridine often yields lower epimerization than DIPEA in T3P couplings).

-

Cooling: Cool to 0°C.

-

Activation: Add T3P solution dropwise over 10 minutes.

-

Why? Controlling the exotherm prevents immediate side-reactions.

-

-

Reaction: Allow to warm to Room Temperature (RT).

-

Checkpoint: Monitor by HPLC/LCMS at 1 hour. If <50% conversion, heat to 45°C. 2-MeTHF remains stable.

-

-

Workup: Add water (1:1 vol). Separate phases. The organic phase contains the product; T3P byproducts wash away in the aqueous phase.

Protocol B: The "Nuclear Option" (HFIP-Mediated)

Best for: Extremely hindered amines (e.g., t-butyl amines) or electron-deficient amines.

Context: HFIP acts as a solvent and a catalyst. Its high ionizing power and H-bond donating ability stabilize the polar transition state of the amine attack [3][5].

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Amine (1.0 equiv)

-

DIC (Diisopropylcarbodiimide) (1.1 equiv)

-

Solvent: HFIP (Hexafluoroisopropanol) / DCM (1:4 mixture)

Step-by-Step:

-

Preparation: Dissolve Acid and Amine in a mixture of HFIP and DCM (1:4 ratio). Pure HFIP is expensive; a mixture often retains the rate-accelerating effect.

-

Coupling: Add DIC active ester agent.

-

Observation: Reaction is often complete within 30–60 minutes, even for difficult substrates.

-

Workup: Evaporate volatiles (HFIP boils at 58°C). Redissolve in EtOAc and wash with HCl (1M) and NaHCO3 to remove urea byproducts.

Module 4: Solvent Data Comparison

Use this table to justify solvent swaps in your electronic notebook (ELN).

| Solvent | Dielectric Const.[5][6][7][8][9] ( | Boiling Pt. (°C) | Green Status | Key Benefit for Amides |

| DMF | 36.7 | 153 | Red (Reprotoxic) | High solubility; standard but hard to remove. |

| DCM | 8.9 | 40 | Orange (Carcinogen) | Low boiling point; poor for kinetics. |

| 2-MeTHF | 6.9 | 80 | Green (Bio-based) | High temp capable; easy aqueous workup; T3P compatible. |

| EtOAc | 6.0 | 77 | Green | Excellent for T3P; suppresses epimerization. |

| CPME | 4.8 | 106 | Green | Low peroxide formation; stable to strong bases. |

| HFIP | 16.7 | 58 | Specialist | Kinetic booster via H-bond donation. |

Frequently Asked Questions (FAQ)

Q: Why not just use DMF for everything? A: Beyond the obvious toxicity (SVHC status in EU), DMF can actually slow down reactions with hindered amines by strongly solvating the small nucleophile, increasing the energy barrier for it to shed the solvent shell and attack the carbonyl.

Q: Can I use water as a solvent for hindered amides? A: Surprisingly, yes. Using surfactant technology (e.g., TPGS-750-M) creates nanomicelles. The hydrophobic effect forces the organic reagents into the lipophilic core of the micelle, effectively creating a "solvent-free" environment with extremely high local concentrations, which can overcome steric barriers [6].

Q: I am seeing an impurity +18 mass. What is it? A: This is likely the hydrolyzed active ester. If using T3P, ensure your solvent is dry (2-MeTHF/EtOAc should be <0.05% water). If using carbodiimides, this is the N-acyl urea rearrangement byproduct, common in slow reactions. Switch to Protocol A (T3P) to eliminate this.

References

-

Dunetz, J. R. , et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[10] Organic Letters, vol. 13, no.[10] 19, 2011, pp. 5048–5051. Link

- Patschinski, P., et al. "T3P: The most efficient coupling reagent for the synthesis of hindered amides?" Organic Process Research & Development, 2014.

-

Colomer, I. , et al. "Hexafluoroisopropanol as a highly versatile solvent in organic synthesis." Chemical Reviews, vol. 117, no. 18, 2017, pp. 11832–11880. Link

-

Pace, V. , et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, vol. 5, no. 8, 2012, pp. 1369–1379. Link

-

Li, F. , et al. "Direct Electrochemical C(sp3)–H Amidation Enabled by Hexafluoroisopropanol (HFIP)."[2] SynOpen, vol. 7, 2023, pp. 491–495.[2] Link

- Lipshutz, B. H., et al. "Amide Couplings in Water at Room Temperature." Aldrichimica Acta, vol. 48, no. 1, 2015.

Sources

- 1. Aromatic C–H amination in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. arcjournals.org [arcjournals.org]

- 4. Unravelling the workings of ‘miracle solvent’ hexafluoro-isopropanol [mpip-mainz.mpg.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 9. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]